4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid
Description
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a cyclooctane-fused thiophene core with a carboxylic acid substituent at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Key characteristics include:
- Molecular framework: An eight-membered cyclooctane ring fused to a thiophene, creating a planar to slightly puckered conformation.
- Functional group: The carboxylic acid at position 3 enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
- Synthetic relevance: Derivatives such as methyl esters (e.g., methyl 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate) are intermediates in its synthesis, with purity levels often exceeding 95% .
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-11(13)9-7-14-10-6-4-2-1-3-5-8(9)10/h7H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGYQCPBQLYULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclooctane derivatives and thiophene precursors, followed by carboxylation reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and carboxylation processes.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Methyl Esters and Amides
Key Differences :
- The methyl ester (e.g., ChemDiv 6048-0278) exhibits higher molecular weight due to a chlorophenyl-oxazole substituent, enhancing steric bulk and lipophilicity compared to the carboxylic acid .
- The amide derivative (590357-09-8) replaces the acid with a cyclopropylamide, improving metabolic stability but reducing acidity-driven solubility .
Bicyclic Thiophene Derivatives
Key Insights :
Functional Group Variants
Comparison :
- Hydroxy-ketone thiophenes (e.g., 3-Hydroxy-4-methylthiophen-2(5H)-one) lack the fused cyclooctane ring, reducing steric hindrance but limiting conformational diversity .
- The carboxylic acid in the target compound mimics folate’s carboxylate but lacks the imidazopteridine moiety critical for enzyme binding .
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